molecular formula C12H12N2O2 B3046838 1-(Furan-2-ylmethyl)-3-phenylurea CAS No. 13114-70-0

1-(Furan-2-ylmethyl)-3-phenylurea

Cat. No.: B3046838
CAS No.: 13114-70-0
M. Wt: 216.24 g/mol
InChI Key: DJYZCQZAMVKSHF-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-phenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a furan ring attached to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)-3-phenylurea can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the reaction between furan-2-carbaldehyde and phenyl isocyanate, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

Chemistry: 1-(Furan-2-ylmethyl)-3-phenylurea is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-phenylcarbamate
  • 1-(Furan-2-ylmethyl)-3-phenylthiourea
  • 1-(Furan-2-ylmethyl)-3-phenylguanidine

Comparison: 1-(Furan-2-ylmethyl)-3-phenylurea is unique due to its specific combination of a furan ring and a phenylurea moiety. This structure imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, the presence of the urea linkage provides specific hydrogen bonding capabilities, which can influence its interactions with biological targets .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYZCQZAMVKSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308492
Record name 1-(furan-2-ylmethyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-70-0
Record name NSC204463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(furan-2-ylmethyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-FURFURYL-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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